molecular formula C20H21NO4S2 B2983112 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034435-56-6

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2983112
CAS No.: 2034435-56-6
M. Wt: 403.51
InChI Key: VOZCGHMPORYPRV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21NO4S2 and its molecular weight is 403.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S2/c1-14-11-18(25-2)7-8-20(14)27(23,24)21-12-19(22)16-5-3-15(4-6-16)17-9-10-26-13-17/h3-11,13,19,21-22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZCGHMPORYPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Chemical Structure

The synthesis of this compound involves several key steps, including the formation of the thiophene ring and the introduction of various functional groups. The following table summarizes the synthetic routes:

Step Description
Formation of Thiophene RingUtilizes the Gewald reaction, involving sulfur and α-methylene carbonyl compounds.
Attachment of Phenyl GroupAchieved through Suzuki-Miyaura coupling with a palladium catalyst.
Formation of Carbamoyl GroupIntroduced via reaction of an amine with an isocyanate.
EsterificationFinalized by esterifying the hydroxyl group with acetic anhydride.

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties. The compound's mechanism may involve:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes linked to cancer proliferation, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .
  • Cell Growth Regulation : Studies suggest that it can downregulate pathways involved in cell growth, leading to decreased tumor cell viability .
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which can mitigate oxidative stress in cells, further contributing to its therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-Cancer Activity :
    • A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
  • Anti-Inflammatory Effects :
    • Research highlighted the compound's ability to reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
  • In Vivo Studies :
    • Animal models treated with this compound showed significant tumor reduction compared to control groups, indicating its efficacy in a biological system .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.